molecular formula C4H10ClNO2S B2836507 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride CAS No. 1699087-66-5

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

Cat. No. B2836507
CAS RN: 1699087-66-5
M. Wt: 171.64
InChI Key: XLAPOPZTHFDJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Aminomethyl)thietane 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which are similar to the compound , has been reported in the literature . These compounds were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .

Scientific Research Applications

Synthesis and Reactivity

  • Alkylation of Sulfonamides with 2-Chloromethylthiirane : The reaction of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali leads to N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides. This process depends on the solvent used, with water favoring thiirane-thietane rearrangement products and ethanol leading to thiiranylmethyl derivatives. This research opens pathways for the synthesis of 3-(arylamino)thietanes, which could be further modified for diverse applications (Sokolov et al., 2005).

Electrophilic Sulfur Compounds

  • Synthesis of Thiophene 1,1-Dioxides : The study on thiophene 1,1-dioxides demonstrates the preparation and fine-tuning of their optoelectronic properties through Stille cross-coupling reactions. This research highlights the potential of sulfur-containing electrophiles in developing materials with tailored electronic properties, which could be significant in electronic and photovoltaic applications (Tsai et al., 2013).

Photochemical Reactions and Oxidation

  • Thiete 1,1-Dioxide Synthesis : The preparation of thiete 1,1-dioxide and its derivatives through photochemical reactions and oxidation processes indicates the versatility of sulfur dioxide derivatives in synthetic chemistry. These compounds can be used as intermediates in the synthesis of more complex molecules, showcasing their utility in organic synthesis and material science (Sedergran & Dittmer, 2003).

Chemical Interactions and Properties

  • Interaction with Metal Complexes : The study on metal(II) complexes of tetradentate Schiff base ligand demonstrates the chemical versatility of sulfur dioxide derivatives in forming complexes with metals. These complexes have been characterized for their antioxidant and antibacterial properties, suggesting potential applications in biomedical and environmental fields (Ejidike & Ajibade, 2015).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Research on the corrosion inhibition of carbon steel by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole indicates the application of sulfur-containing compounds in protecting metals from corrosion. This is particularly relevant in industrial applications where metal longevity and integrity are crucial (Tourabi et al., 2013).

properties

IUPAC Name

(1,1-dioxothietan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPOPZTHFDJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

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